6-[6-({[(4-ethoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide
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Description
Scientific Research Applications
Synthesis and Characterization
Quinazoline derivatives have been synthesized and characterized for various biological activities. These compounds are known for their versatility in chemical reactions and potential in drug development. For instance, studies have explored substituted benzo[h]quinazolines and related structures for their anti-tubercular activity, demonstrating significant effectiveness against Mycobacterium tuberculosis strains (Maurya et al., 2013). Another example includes the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one and related compounds based on reactions of anthranilamide, showcasing innovative routes to novel heterocyclic structures (Chern et al., 1988).
Antimicrobial and Antioxidant Activity
Quinazoline derivatives have shown promising antimicrobial and antioxidant activities. For example, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines were synthesized and screened for their antimicrobial activity, highlighting the potential of these compounds in combating microbial infections (El‐Kazak & Ibrahim, 2013). Additionally, the antioxidant potential of novel derivatives has been explored, with some compounds demonstrating significant activity comparable to known antioxidants (Tumosienė et al., 2020).
Anticancer Activity
The search for anticancer agents among quinazoline derivatives has led to the identification of compounds with potent activity against various cancer cell lines. Studies have identified novel quinazoline derivatives with significant anticancer potential, providing insights into the structural requirements for activity and offering new avenues for therapeutic development (Dash et al., 2017; Tumosienė et al., 2020).
Properties
IUPAC Name |
6-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H36N4O7S/c1-3-42-25-14-10-23(11-15-25)35-31(39)20-45-33-36-27-18-29-28(43-21-44-29)17-26(27)32(40)37(33)16-6-4-5-7-30(38)34-19-22-8-12-24(41-2)13-9-22/h8-15,17-18H,3-7,16,19-21H2,1-2H3,(H,34,38)(H,35,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFNTLVXIUWOAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CCCCCC(=O)NCC5=CC=C(C=C5)OC)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H36N4O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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